molecular formula C8H8BrI B14022995 2-Bromo-4-iodo-1,3-dimethylbenzene

2-Bromo-4-iodo-1,3-dimethylbenzene

Cat. No.: B14022995
M. Wt: 310.96 g/mol
InChI Key: BQHDRIGTQIJCAP-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-1,3-dimethylbenzene is an organic compound with the molecular formula C₈H₈BrI It is a derivative of benzene, where two methyl groups, a bromine atom, and an iodine atom are substituted at the 1, 3, 2, and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-iodo-1,3-dimethylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1,3-dimethylbenzene (m-xylene) followed by iodination. The reaction conditions typically involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-1,3-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-iodo-4-bromo-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

2-Bromo-4-iodo-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-1,3-dimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the bromine or iodine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent. The combination of bromine and iodine also imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

3-bromo-1-iodo-2,4-dimethylbenzene

InChI

InChI=1S/C8H8BrI/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3

InChI Key

BQHDRIGTQIJCAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)I)C)Br

Origin of Product

United States

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